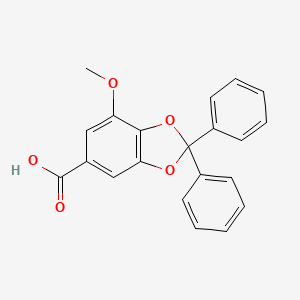

7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

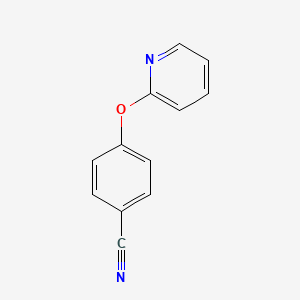

7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid is a chemical compound with the molecular formula C21H16O5 and a molecular weight of 348.35 . It is provided by some suppliers for research purposes .

Molecular Structure Analysis

The compound has a complex structure that includes two phenyl groups (C6H5), a benzodioxole group (C6H4O2), and a carboxylic acid group (COOH). The InChI code for this compound is 1S/C21H16O5/c1-22-16-9-11-17(12-10-16)23-20(13-5-3-2-4-6-13)14-7-8-15(24-21(25)26)19-18(14)27-21/h2-12H,1H3 (InChI is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information) .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its exact physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not specified in the search results.科学的研究の応用

Synthesis and Derivatives

Formation and Preparation : The compound has been explored in terms of its formation and preparation possibilities, including the preparation of related natural 1,3-benzodioxolecarboxylic acids (Daliacker, Mues, & Kim, 1978).

Amino Derivatives : Research has been conducted on the preparation of amino-1,3-benzodioxoles, which are derivatives of 1,3-benzodioxoles, highlighting the synthetic versatility of the compound (Daliacker, Erkens, & Kim, 1978).

Application in High-Performance Liquid Chromatography (HPLC)

- Fluorescent Labeling Reagents : The compound and its derivatives have been utilized as fluorescent labeling reagents for HPLC, demonstrating its application in analytical chemistry (Takadate, Yagashiro, Irikura, Fujino, & Goya, 1989).

Photocleavage Studies

- Photolabile Precursors : It has been studied for its role as a photolabile precursor of carboxylic acids in photocleavage processes, relevant in the synthesis of neuroactive amino acids (Papageorgiou & Corrie, 2000).

Insecticidal Activity

- Agricultural Applications : Research into benzyl-1,3-benzodioxole analogues, which include 7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid, has demonstrated insecticidal activity against certain pests, indicating potential agricultural applications (Vanmellaert, Deloof, & Jurd, 1983).

Pharmaceutical Synthesis

- Intermediate in Cephalosporins Synthesis : It has been used as an intermediate in the synthesis of cephalosporins, a class of antibiotics, showcasing its importance in pharmaceutical manufacturing (Ning-ren, 2011).

Chemical Reactions and Properties

Directed Lithiation : Studies have been conducted on the directed lithiation of unprotected benzoic acids, including derivatives of 1,3-benzodioxoles, providing insights into their chemical reactivity (Bennetau, Mortier, Moyroud, & Guesnet, 1995).

Conversion into Other Compounds : Research has shown the potential for converting compounds like 2-ethoxy-4,5-diphenyl-1,3-dioxole into other chemical entities, indicating the transformative capabilities of these molecules (Moss, Crank, & Eastwood, 1970).

Formation of Spiroanellated Benzodioxoles : The reaction of certain compounds with tetrachloro-1,2-benzoquinone has been explored, leading to the formation of novel spiro[1,3-benzodioxole-2,2′-(2′,3′-dihydro-1′H-pyrrol-3′-ones)], a unique chemical structure (Gomaa & Döpp, 2004).

Oxidation Studies

Lead Tetraacetate Oxidation : The oxidation of 2,2-disubstituted 1,3-benzodioxoles by lead tetraacetate has been studied, indicating the compound's potential in organic synthesis (Cole, Crank, & Hai Minh, 1980).

Oxidation to p-Benzoquinones : Methoxy-substituted benzenes, including derivatives of 1,3-benzodioxoles, have been oxidized to yield p-benzoquinones, a crucial reaction in organic chemistry (Adam, Herrmann, Saha-Möller, & Shimizu, 1995).

将来の方向性

特性

IUPAC Name |

7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O5/c1-24-17-12-14(20(22)23)13-18-19(17)26-21(25-18,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13H,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIAHEOCAUKJPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

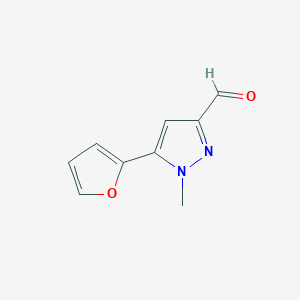

![N-[2-(2-Furyl)benzyl]-N-methylamine](/img/structure/B1320482.png)

![{2-[2-(Dimethylamino)ethoxy]phenyl}methanol](/img/structure/B1320491.png)

![[4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol](/img/structure/B1320501.png)

![4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide](/img/structure/B1320503.png)